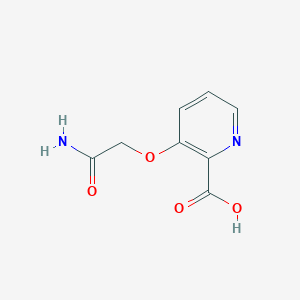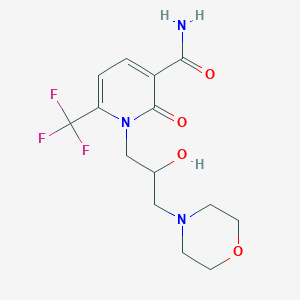
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as DMBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBQ is a member of the quinazoline family of compounds and has a molecular weight of 365.5 g/mol.
Mecanismo De Acción
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. One of its primary targets is the enzyme dihydrofolate reductase, which is involved in DNA synthesis and repair. N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide also inhibits the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have both biochemical and physiological effects in various experimental models. In vitro studies have shown that N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In vivo studies have demonstrated that N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been shown to have a high degree of selectivity for cancer cells, reducing the risk of off-target effects. However, one limitation of using N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in laboratory experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide. One area of interest is the development of new synthetic methods for producing N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and related compounds, which could improve its efficacy and reduce its cost. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and its potential interactions with other drugs and signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide as a potential anticancer agent in humans.
Métodos De Síntesis
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-amino-4,5-dimethylbenzenesulfonamide with 2,3-dichloroquinoxaline, followed by the addition of 3,3-dimethylbutyraldehyde and subsequent oxidation to form the final product.
Aplicaciones Científicas De Investigación
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been studied for its potential as an anticancer agent, with promising results in preclinical studies. N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)6-7-16-12(19)9-4-5-10-11(8-9)17-14(21)18-13(10)20/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXNBPNMIAXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

